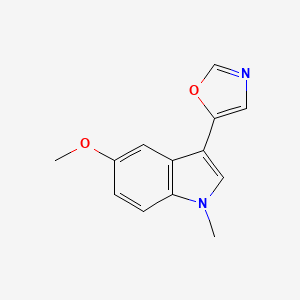

5-(5-Methoxy-1-methyl-1H-indol-3-yl)oxazole

Description

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

5-(5-methoxy-1-methylindol-3-yl)-1,3-oxazole |

InChI |

InChI=1S/C13H12N2O2/c1-15-7-11(13-6-14-8-17-13)10-5-9(16-2)3-4-12(10)15/h3-8H,1-2H3 |

InChI Key |

VZHLCBHFLQETTN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)OC)C3=CN=CO3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the oxazole ring via cyclization reactions from suitable precursors such as carboxylic acids, esters, or aldehydes.

- Functionalization of the indole moiety to introduce the 5-methoxy and 1-methyl substitutions prior to or after oxazole ring formation.

- Coupling or direct formation of the oxazole ring at the 3-position of the indole.

Oxazole Ring Formation via Isocyanoacetate Addition (Carboxylic Acid Route)

A highly efficient and scalable method for synthesizing 4,5-disubstituted oxazoles, which can be adapted for the preparation of oxazole derivatives linked to indole, involves the direct reaction of carboxylic acids with activated methyl isocyanides in the presence of a triflylpyridinium reagent and a catalytic base such as DMAP (4-dimethylaminopyridine).

-

- React a carboxylic acid derivative (potentially an indole-3-carboxylic acid derivative) with an activated methyl isocyanide under mild conditions.

- The reaction proceeds via addition and cyclization to form the oxazole ring directly.

- The base DMAP can be recovered and reused, improving cost-effectiveness.

- The reaction tolerates a broad substrate scope and functional groups, making it suitable for complex molecules like substituted indoles.

- This method has been demonstrated on gram scale with consistent yields.

-

- Mild reaction conditions (room temperature to moderate heating).

- Broad functional group tolerance including methoxy and methyl substitutions.

- Scalable and cost-effective due to base recyclability.

Example: The synthesis of 5-aminolevulinic acid oxazole derivative via this method achieved a 65% yield, indicating good efficiency for oxazole formation.

Palladium-Catalyzed Three-Component Reaction

Another approach involves palladium-catalyzed multi-component reactions combining:

- A chloro-substituted heteroaromatic aldehyde (or related derivative),

- Isocyanides,

- Water or other nucleophiles,

to form 3-(oxazol-5-yl) heterocycles.

-

- A chloro-substituted indole derivative (e.g., 5-(2-chloroquinolin-3-yl)oxazole analog) is reacted with an isocyanide and base in ethanol or DMSO-water mixture.

- Palladium acetate (Pd(OAc)2) acts as the catalyst with cesium carbonate as the base.

- The reaction proceeds under mild heating (around 80°C) with stirring for several hours.

- Purification is typically by recrystallization or chromatography.

Relevance:

While this method has been demonstrated with quinoline derivatives, the chemistry is adaptable to indole systems for the formation of oxazole rings at specific positions.

Classical Cyclization from Indole-3-Carboxaldehyde Derivatives

Patented processes describe the preparation of oxazole derivatives linked to indole by:

- Starting from indole-3-carboxaldehyde or related esters,

- Reacting with isocyanides or other nitrogen sources,

Cyclizing under acidic or basic conditions to form the oxazole ring.

-

- Alkyl esters such as methyl or ethyl esters are preferred starting materials.

- Conventional cyclization conditions involve heating with suitable reagents.

- The process can include intermediate formation of thioamide or oxazole precursors before ring closure.

Summary Table of Preparation Methods

Analytical Data and Characterization

NMR Data:

Typical characterization includes ^1H NMR and ^13C NMR in solvents such as DMSO-d6, showing signals corresponding to oxazole protons and indole aromatic and methoxy substituents.Mass Spectrometry:

ESI-MS confirms molecular weight consistent with C13H12N2O2 (m/z ~228) and fragmentation patterns typical of oxazole-indole compounds.Purification:

Products are purified by recrystallization from ethanol or methanol, or by reverse-phase HPLC when high purity is required.

Research Discoveries and Practical Considerations

- The isocyanoacetate addition method is considered a breakthrough due to its directness and mildness, enabling late-stage functionalization of bioactive compounds, including indole derivatives.

- The recyclability of DMAP in this method adds to the sustainability and cost-effectiveness of the synthesis.

- Palladium-catalyzed methods provide versatility for introducing oxazole rings onto complex heterocycles, with potential for diverse functionalization.

- Patented methods provide industrially relevant protocols for large-scale preparation, often involving ester intermediates and classical cyclization strategies.

Chemical Reactions Analysis

5-(5-Methoxy-1-methyl-1H-indol-3-yl)oxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of electron-donating groups.

Scientific Research Applications

Pharmaceutical Development

5-(5-Methoxy-1-methyl-1H-indol-3-yl)oxazole may serve as a lead compound in drug discovery due to its biological activities. Compounds with indole and oxazole structures exhibit a range of biological activities.

Material Science

This compound has potential applications in material science due to its unique structure.

Biological Activities of Indole and Oxazole Derivatives

Research indicates that compounds with indole and oxazole structures exhibit a range of biological activities. Several compounds share structural characteristics with this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(1-Methylindol-3-yl)oxazole | Indole and oxazole rings | Antimicrobial, anticancer |

| 5-(Chloroindolyl)oxazole | Chlorine substituent | Potentially enhanced reactivity |

| 5-(Methoxycarbonylindolyl)oxazole | Methoxycarbonyl group | Increased solubility, varied activity |

The uniqueness of this compound lies in its specific methoxy substitution pattern on the indole ring, which may enhance its solubility and bioactivity compared to other similar compounds. This structural modification could lead to distinct pharmacological profiles, making it a valuable candidate for further research.

Antimicrobial Activity of Indole Derivatives

Several studies focus on the antimicrobial activity of indole derivatives. For instance, compounds 5a–5l were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal species . All compounds exhibited better antibacterial potency than ampicillin against all bacteria tested . Three compounds were tested against resistant strains of MRSA, P. aeruginosa, and E. coli and were found to be more potent against MRSA than reference drugs . Additionally, all compounds demonstrated a higher degree of antifungal activity than the reference drugs bifonazole and ketoconazole .

Molecular Docking Studies

Mechanism of Action

The mechanism of action of 5-(5-Methoxy-1-methyl-1H-indol-3-yl)oxazole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological processes. For example, they can act as agonists or antagonists of serotonin receptors, which play a crucial role in mood regulation and other physiological functions .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Biological Activity

5-(5-Methoxy-1-methyl-1H-indol-3-yl)oxazole, a compound derived from indole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes an indole moiety substituted with a methoxy group and an oxazole ring, which may contribute to its unique biological properties.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound.

- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2.

- Case Study : In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) at concentrations as low as 10 µM, with an IC50 value of approximately 7 µM .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 7 | Induction of apoptosis |

| HeLa | 15 | Caspase activation |

| A549 | 12 | Inhibition of Bcl-2 |

Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties.

- Activity Spectrum : The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 20 µg/mL to 50 µg/mL depending on the bacterial strain .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 40 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise in modulating inflammatory responses.

- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.

- Research Findings : A study reported a reduction in inflammation markers by up to 60% at a concentration of 25 µM .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of any new pharmacological agent.

- Acute Toxicity : In animal models, no significant acute toxicity was observed at doses up to 200 mg/kg body weight.

- Chronic Toxicity : Long-term studies indicated no major adverse effects on liver and kidney functions, suggesting a favorable safety profile for further development .

Q & A

Q. Key Considerations

- Low-Yield Challenges : Some routes report low yields (e.g., 4–8% for 5-methyl-2-phenyloxazole via iodinated precursors). Optimization may involve adjusting catalysts (e.g., CAN or PEG for indole coupling) or solvent systems .

- Purity Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress and intermediate purity .

How can researchers optimize reaction conditions to improve yields of 5-(5-Methoxy-1-methyl-1H-indol-3-yl)oxazole?

Q. Advanced Methodological Strategies

- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency between indole and oxazole precursors. Evidence from analogous oxazole-pyrazole syntheses suggests sodium hydroxide or acetic anhydride can improve cyclization .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) or ethanol/water mixtures may stabilize intermediates. For example, methanol-water systems in van Leusen’s reaction reduce byproducts .

- Temperature Gradients : Stepwise heating (e.g., 80°C for indole-aldehyde coupling) avoids decomposition of thermally sensitive intermediates .

Q. Data-Driven Adjustments

- Yield Tracking : Compare yields across solvents/catalysts using HPLC or NMR. For instance, chalcone intermediates in required recrystallization from DMF/acetic acid for purity.

What crystallographic techniques and software are recommended for structural elucidation of this compound?

Basic Structural Analysis

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (SHELXS for structure solution, SHELXL for refinement) is widely used for small-molecule crystallography. It handles twinned data and high-resolution refinements, critical for resolving steric effects in heterocycles like oxazole-indole hybrids .

Q. Advanced Applications

- Halogen Bonding Studies : For analogs with halogen substituents, SHELXD and SHELXE can model interactions (e.g., Br⋯Noxazole) to study packing and luminescence properties .

- Electrostatic Potential Mapping : Software like Gaussian can calculate molecular electrostatic potentials to rank acceptor/donor sites, aiding in cocrystal design .

How can in silico docking studies predict the biological activity of this compound?

Q. Methodological Framework

- Target Selection : Dock against enzymes like aromatase (CYP19A1), where oxazole derivatives show inhibition. Use AutoDock Vina or Schrödinger Suite for binding affinity calculations .

- Ligand Preparation : Optimize the compound’s 3D structure (e.g., methoxy group orientation) using molecular mechanics (MMFF94 force field) .

- Validation : Compare docking scores (e.g., binding energy ≤−8 kcal/mol) with experimental IC50 values from enzyme inhibition assays .

Case Study

In , oxazole derivatives (OXL-1 to OXL-6) were docked to aromatase, revealing substituent-dependent activity. Fluorine or bromine at the phenyl ring enhanced hydrophobic interactions .

How should researchers address discrepancies between computational predictions and experimental bioassay results?

Q. Advanced Conflict Resolution

- Conformational Sampling : MD simulations (e.g., 100 ns trajectories) can identify bioactive conformers missed in rigid docking .

- Metabolite Screening : LC-MS/MS can detect oxidative metabolites (e.g., demethylation at the indole methoxy group) that alter activity .

- Off-Target Profiling : Use kinome-wide assays to identify unintended kinase interactions, which may explain unexpected cytotoxicity .

Example

If docking predicts high aromatase affinity but assays show low inhibition, consider testing for P-glycoprotein-mediated efflux using calcein-AM assays .

What role do the methoxy and methyl groups on the indole ring play in the compound’s electronic properties and bioactivity?

Q. Functional Group Analysis

- Methoxy Group : Increases electron density on the indole ring via resonance, enhancing π-π stacking with aromatic residues (e.g., Phe134 in aromatase). It also improves solubility in polar solvents .

- Methyl Group : Steric effects at the 1-position may hinder rotation, stabilizing planar conformations critical for binding. Compare with 5-methoxyindole (no methyl), which shows lower metabolic stability .

Q. Spectroscopic Evidence

- NMR Shifts : The methoxy group’s proton appears at δ 3.8–4.0 ppm, while the methyl group’s protons resonate at δ 2.5–2.7 ppm, confirming substitution patterns .

What strategies enhance the stability of oxazole-indole hybrids under physiological conditions?

Q. Advanced Stabilization Techniques

- Macrocyclization : Embedding oxazole in macrocycles (e.g., cyclic pseudopeptides) reduces proteolytic degradation, as shown in antimicrobial peptide studies .

- Prodrug Design : Esterify the methoxy group to mask polarity, improving plasma half-life. Hydrolysis in vivo regenerates the active form .

- Excipient Screening : Co-formulate with cyclodextrins to prevent aggregation in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.